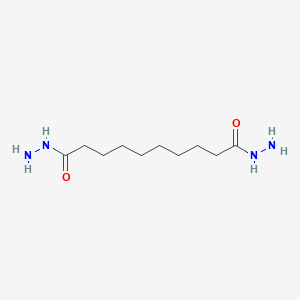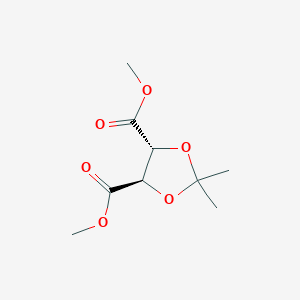
癸二酰二酰肼
描述
Sebacic dihydrazide is a chemical compound with the molecular formula C10H22N4O2 . It is used in various applications, including as a thermal latent curing agent in epoxy-based sealing materials for liquid crystal displays .
Synthesis Analysis
Sebacic dihydrazide can be synthesized from carboxylic acid esters reacted with hydrazine hydrate in an alcohol solution using a catalyst and a water extraction step .
Molecular Structure Analysis
The molecular structure of Sebacic dihydrazide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Sebacic dihydrazide is used as a thermal latent curing agent in epoxy-based sealing materials. The epoxy-based sealing material containing a dihydrazide derivative with a bulky heterocyclic ring afforded a high heat curing conversion of 90.4%, high adhesion strength of 54.3 kgf cm −2, and a high elongation of 57.3% due to the relatively low melting characteristic under heat treatment compared to those involving dihydrazides with short aliphatic or aromatic spacers .
Physical And Chemical Properties Analysis
Sebacic dihydrazide has a molecular weight of 230.31, a density of 1.082g/cm³, a boiling point of 515.3°C at 760 mmHg, a flashing point of 265.4°C, and a vapor pressure of 9.97E-11mmHg at 25°C .
科学研究应用
Decanedihydrazide (Sebacic Dihydrazide) Applications
Latent Curing Agent for Epoxy Resins: Sebacic dihydrazide is used as a latent curing agent in various coatings and paints, including appliance paint, building coating, car paint, furniture paint, paper coating, plastic coating, and rubber coating. It helps in the hardening process of epoxy resins, which are widely used for their strong adhesive qualities and chemical resistance .
Organic Synthesis: In organic chemistry, Sebacic dihydrazide serves as a reducing agent and a deprotecting agent for phosphates. It is also utilized as a raw material for preparing other organic compounds and complexes .
Thermal Latent Curing Agents: Sebacic dihydrazide is one of the dihydrazides derivatives used as thermal latent curing agents for epoxy-based sealing materials. Its role is crucial in analyzing the physical properties of these materials .
Crosslinking Agent for Acrylics: As a crosslinking agent, Sebacic dihydrazide is valuable in thermoset resin systems. It is particularly effective in acrylics, enhancing their properties by linking polymer chains .
Chain Extender for Polyurethanes: Dihydrazides like Sebacic dihydrazide can act as chain extenders for polyurethanes, contributing to the modification of polymer structures and properties .
Solid Dispersion Systems: The versatility of dihydrazides makes them suitable curing agents in solid dispersion systems, improving the performance of thermoset resins across various applications .
属性
IUPAC Name |
decanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883606 | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sebacic dihydrazide | |
CAS RN |
925-83-7 | |
| Record name | Decanedioic acid 1,10-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of sebacic dihydrazide in material science?
A1: Sebacic dihydrazide is a versatile building block in polymer chemistry. It's primarily used as a curing agent for epoxy resins [], enhancing their thermal stability and mechanical properties, making them suitable for applications like binders in propellant formulations [] and conductive coatings []. It's also used in the synthesis of polyhydrazones [], a class of polymers with potential applications in various fields. Additionally, it acts as a chlorine fastness improver in textile applications, specifically for chinlon and spandex swimming suit dyed fabrics [].
Q2: How does the structure of sebacic dihydrazide influence its reactivity?
A2: Sebacic dihydrazide possesses two reactive hydrazide (-CONHNH2) groups at each end of its aliphatic chain. These groups readily react with aldehydes or ketones to form hydrazones [, ]. The reactivity of the hydrazide protons is influenced by the nature of the substituent group and the length of the methylene spacer groups []. For example, N-epoxidation of bis-dicarbonylhydrazones derived from sebacic dihydrazide results in viscous resins suitable for specific applications [].
Q3: What is the role of sebacic dihydrazide in enhancing the burn rate of solid propellants?
A3: When incorporated into solid propellants, sebacic dihydrazide-derived epoxy resins contribute to an increased burn rate []. This enhancement is attributed to two main factors: the exothermic nature of the binder's decomposition and the reactivity of N-N bonds with perchloric acid generated during the combustion of ammonium perchlorate (AP), a common oxidizer in solid propellants [].
Q4: What are the key spectroscopic features that aid in the characterization of sebacic dihydrazide and its derivatives?
A4: Sebacic dihydrazide and its derivatives can be characterized using various spectroscopic techniques:
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, providing insights into the compound's structure. For diacyl derivatives of sebacic dihydrazide, characteristic fragmentation patterns involving α-cleavage of the carbonyl group and rearrangements are observed [].
Q5: Are there any studies on the thermal stability of sebacic dihydrazide-based polymers?
A5: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal stability of polyhydrazones synthesized from sebacic dihydrazide []. These studies showed that these polymers generally exhibit a 10% weight loss at temperatures between 250-350 °C, indicating reasonable thermal stability [].
Q6: Can sebacic dihydrazide be used to synthesize macrocycles?
A6: Yes, sebacic dihydrazide is a valuable building block for macrocycle synthesis []. Its two terminal hydrazide groups can participate in [1+1] condensation reactions with appropriate diketones, leading to the formation of macrocyclic structures []. For instance, reacting sebacic dihydrazide with a linear dihydrazide derived from 7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarbonic acid yields a macrocycle with a 7-oxabicyclo[2.2.1]heptane fragment [].
Q7: How is the purity of synthesized sebacic dihydrazide-based macrocycles assessed?
A7: High-performance liquid chromatography (HPLC) is commonly used to determine the purity of synthesized macrocycles derived from sebacic dihydrazide []. This technique separates different components in a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the quantification of the desired macrocycle.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















